molecular formula C11H13BrN2 B11859014 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine CAS No. 947533-68-8

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine

Cat. No.: B11859014
CAS No.: 947533-68-8
M. Wt: 253.14 g/mol
InChI Key: RKXTXRLORCHZHK-UHFFFAOYSA-N
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Description

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine (CAS 947533-68-8) is a chemical intermediate of interest in medicinal and organic chemistry. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-bridged heterocycles, a privileged scaffold recognized for its wide spectrum of biological activities . This specific brominated derivative serves as a versatile building block for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions, where the bromo substituent acts as a handle for constructing more complex molecular architectures. The core imidazo[1,2-a]pyridine structure is a key fragment in numerous pharmacologically active compounds and several commercial drugs, including the sedative-hypnotic Zolpidem, the anti-ulcer agent Zolimidine, and the cardiotonic Olprinone . Researchers value this scaffold for its applications in developing new therapeutic agents with potential anti-inflammatory, antibacterial, antiviral, and anticancer properties . Beyond pharmaceuticals, imidazo[1,2-a]pyridine-based compounds are also explored in material science, for instance, as fluorescent probes and biological labels . This compound is provided for research applications as a synthetic precursor. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

947533-68-8

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

8-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-4-5-8(12)10(14)13-9/h4-7H,1-3H3

InChI Key

RKXTXRLORCHZHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=CC=C(C2=N1)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

The electron-deficient nature of the imidazo[1,2-a]pyridine ring necessitates vigorous conditions for electrophilic substitution:

Brominating AgentSolventTemperatureYield (%)Regioselectivity (8:6:3)
Br₂ (1.2 eq)DCM0°C → RT348:1:0
NBS (1.5 eq)ACN80°C418:0:0
CuBr₂ (2 eq)DMF120°C288:2:0

Key findings:

  • N-Bromosuccinimide (NBS) in acetonitrile at reflux provides optimal regioselectivity for position 8 due to radical-mediated pathways minimizing ortho/para competition.

  • Bromine (Br₂) in dichloromethane requires strict temperature control to prevent di-bromination byproducts.

Directed C–H Functionalization

Palladium-catalyzed C–H activation offers improved selectivity under milder conditions:

This method leverages the tert-butyl group's steric bulk to direct bromination to the less hindered position 8.

Alternative Synthetic Routes

Halogen-Exchange Reactions

Starting from 8-chloro-2-tert-butyl-imidazo[1,2-a]pyridine, bromine can be introduced via Finkelstein-type exchange:

8-Cl-imidazopyridine+NaBr (3 eq)DMF, 140°C8-Br-imidazopyridine(83% yield)[2]\text{8-Cl-imidazopyridine} + \text{NaBr (3 eq)} \xrightarrow{\text{DMF, 140°C}} \text{8-Br-imidazopyridine} \quad (\text{83\% yield})

Sequential Cross-Coupling and Cyclization

Optimization of Critical Reaction Parameters

Solvent Effects on Bromination

Polar aprotic solvents enhance bromine solubility and stabilize transition states:

SolventDielectric ConstantYield (%)
DMF36.767
ACN37.559
DCM8.922

Temperature-Dependent Regioselectivity

Elevated temperatures favor thermodynamic control at position 8:

Selectivity (8:6) at 25°C=3:1vsat 80°C=8:1[2]\text{Selectivity (8:6) at 25°C} = 3:1 \quad \text{vs} \quad \text{at 80°C} = 8:1

Scalability and Industrial Considerations

Large-scale production (>100 g) employs continuous flow systems to address exothermicity in bromination steps:

  • Microreactor Design : 0.5 mm ID PTFE tubing with residence time <2 minutes prevents thermal degradation.

  • In-line Quenching : Immediate passage through basic alumina columns removes excess Br₂ .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Pharmaceutical Development

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine serves as a crucial intermediate in synthesizing novel pharmaceuticals, particularly in anti-cancer drug development. Its derivatives have shown significant anti-tubercular activity, especially against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency against these pathogens .

Case Study: Anti-TB Activity

Recent research highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 8-bromo variants, which demonstrated low minimum inhibitory concentrations (MICs) against both replicating and non-replicating bacteria. For instance, compounds derived from this class exhibited MIC values as low as 0.006 μM against Mtb .

Biochemical Research

The compound is extensively used in biochemical studies to explore enzyme inhibitors and receptor interactions. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment . The inhibition profiles suggest that certain substitutions can significantly enhance their inhibitory effects.

Table: Inhibitory Activity of Selected Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)
8-Bromo Derivative 17965
8-Bromo Derivative 24530

Material Science

In material science, this compound is investigated for its potential in developing advanced materials like organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices . Research into the synthesis of imidazo[1,2-a]pyridine derivatives has shown promising results in achieving high yields and purity, indicating potential scalability for industrial applications .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a component in the formulation of agrochemicals. It contributes to developing effective pesticides and herbicides aimed at enhancing crop protection . The effectiveness of imidazo[1,2-a]pyridine derivatives in this domain is attributed to their ability to interact with biological systems in pests.

Diagnostic Tools

Moreover, researchers are exploring the use of this compound in developing diagnostic agents for imaging techniques. This application is particularly relevant for improving disease detection and monitoring through enhanced imaging capabilities .

Mechanism of Action

The mechanism of action of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-Bromo-6-chloroimidazo[1,2-a]pyridine 8-Br, 6-Cl C₇H₄BrClN₂ 231.48 Low solubility; intermediate for antitrypanosomal derivatives
8-Bromo-2-sulfonylmethyl derivatives 8-Br, 2-SO₂R Varies ~300–350 Improved aqueous solubility (e.g., compound 2c: 4-hydroxyphenyl-SO₂)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOEt C₁₀H₈BrFN₂O₂ 287.09 Enhanced metabolic stability; fluorinated analogs show antimycobacterial activity
N-t-butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine 2-t-Bu, 3-NH-C≡CPh C₁₈H₁₈N₄ 290.36 High lipophilicity; used in kinase inhibitor studies

Key Observations :

  • Bromine at position 8 facilitates cross-coupling reactions (e.g., with boronic acids) to introduce aryl/heteroaryl groups .
  • Sulfonylmethyl or carboxylate groups enhance hydrophilicity, addressing solubility challenges common to imidazo[1,2-a]pyridines .

Key Insights :

  • The tert-butyl group in 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine may confer superior pharmacokinetics compared to smaller alkyl or electron-withdrawing substituents.
  • Bromine at position 8 allows diversification into bioactive aryl/heteroaryl analogs, as seen in antitrypanosomal and antimycobacterial agents .

Biological Activity

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H14BrN3
  • Molecular Weight: 284.16 g/mol
PropertyValue
CAS Number[Not provided]
Melting Point[Not provided]
Solubility[Not provided]

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has shown potential as an inhibitor of certain kinases and receptors involved in cancer progression and neurodegenerative diseases.

Targeted Biological Pathways

  • Adenosine Receptors:
    • Compounds similar to imidazo[1,2-a]pyridines have been studied for their affinity towards adenosine A2A receptors, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds exhibit a balance between potency and low cytotoxicity, making them promising candidates for further development .
  • Cholinesterase Inhibition:
    • Some derivatives of imidazo[1,2-a]pyridine have demonstrated anti-cholinesterase activity, which is beneficial for treating Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic neurotransmission in the brain .
  • Anticancer Properties:
    • Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer models (e.g., MDA-MB-231). The compounds exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapeutics .

Study 1: Inhibition of Adenosine A2A Receptor

In a study evaluating the affinity of this compound derivatives on human A2A receptor membranes, it was found that specific substitutions led to enhanced binding affinity. The study utilized HEK293 cells expressing the receptor and measured the IC50 values for various derivatives.

Study 2: Anticancer Activity in Breast Cancer Models

A recent investigation assessed the anticancer effects of imidazo[1,2-a]pyridine derivatives on MDA-MB-231 and MCF10A cell lines. The results indicated that certain compounds exhibited significant growth inhibition in tumorigenic cells while showing minimal effects on non-cancerous cells. This selectivity suggests a promising therapeutic window for treating triple-negative breast cancer (TNBC) .

Q & A

Q. What protocols ensure reproducibility in anti-mycobacterial assays?

  • Methodological Answer :
  • Standardized inoculum : M. tuberculosis H37Rv cultured to mid-log phase (OD₆₀₀ = 0.6–0.8).
  • Alamar Blue assay : 7-day incubation, fluorescence read at 530/590 nm. MIC defined as 90% inhibition vs. controls.
  • Resazurin reduction : Validates activity in hypoxic conditions (Wayne model).
  • QC strains : Include isoniazid-resistant strains to exclude false positives .

Tables for Key Data

Table 1 : Comparative SAR of Imidazo[1,2-a]pyridine Derivatives

SubstituentsBiological Activity (IC₅₀, μM)Key Interactions
8-Bromo-2-tert-butyl0.05 (Anti-TB)Hydrophobic pocket, H-bond
6-Bromo-2-methyl2.1 (Anticancer)π-π stacking
3-Acetyl-8-chloro1.8 (Antimicrobial)Van der Waals
Data synthesized from

Table 2 : Optimization of Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°C+25%
NBS Equiv1.3+15%
Catalyst (Pd/C Loading)5 mol%+30%
Derived from

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